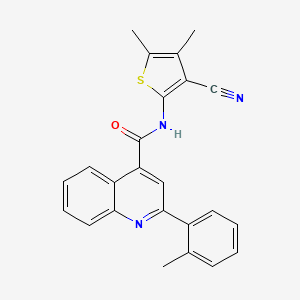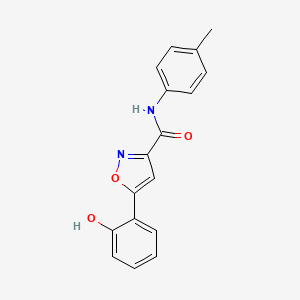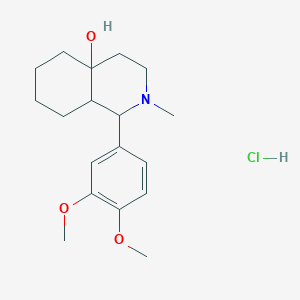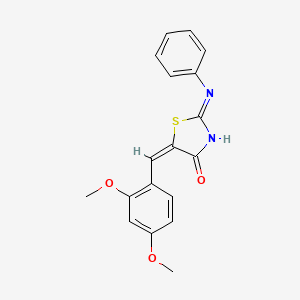
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide, also known as TAK-632, is a small molecule inhibitor of the protein kinases MEK1 and MEK2. MEK1 and MEK2 are important components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival. TAK-632 has been shown to have potential as an anti-cancer agent, and has been the subject of scientific research in recent years.
作用機序
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide inhibits the activity of MEK1 and MEK2, which are important components of the MAPK signaling pathway. The MAPK pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of MEK1 and MEK2 by N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide inhibits the phosphorylation of ERK1/2, which is a downstream target of the MAPK pathway. Inhibition of ERK1/2 phosphorylation leads to the inhibition of cancer cell growth and survival. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells, which is a form of programmed cell death.
実験室実験の利点と制限
One advantage of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide as a research tool is its specificity for MEK1 and MEK2. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to have minimal off-target effects, which makes it a valuable tool for studying the MAPK pathway. However, one limitation of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is its solubility in aqueous solutions. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is poorly soluble in water, which can make it difficult to use in some experimental settings.
将来の方向性
There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide. One direction is the development of new formulations of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide that improve its solubility in aqueous solutions. Another direction is the investigation of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further research is needed to determine the optimal dosing and treatment regimens for N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide in different types of cancer.
合成法
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is a multi-step process that involves the reaction of several chemical compounds. The first step is the reaction of 2-methylphenylamine with 3-cyano-4,5-dimethylthiophene-2-carboxylic acid to form an amide intermediate. This intermediate is then reacted with 2-chloro-4-(quinolin-4-ylamino)phenyl acetate to form N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide.
科学的研究の応用
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been the subject of scientific research as a potential anti-cancer agent. Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide inhibits the growth of cancer cells in vitro and in vivo, and has therapeutic potential for the treatment of various types of cancer, including melanoma, pancreatic cancer, and lung cancer.
特性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS/c1-14-8-4-5-9-17(14)22-12-19(18-10-6-7-11-21(18)26-22)23(28)27-24-20(13-25)15(2)16(3)29-24/h4-12H,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQMNRAUKGXYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-furaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6040874.png)
![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6040878.png)
![N-(3,4-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6040882.png)
![2-(3-chlorophenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6040889.png)


![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6040908.png)
![1-(2-methoxy-5-{[(3-methoxybenzyl)(methyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6040920.png)
![6-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6040928.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6040934.png)

![3-ethyl-4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B6040970.png)
![ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6040972.png)